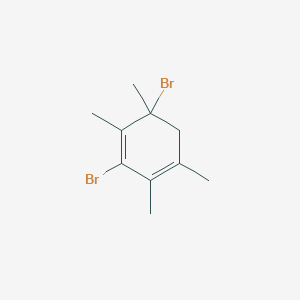

4,6-Dibromo-1,2,4,5-tetramethylbenzene

Description

Significance of Sterically Hindered Aromatic Compounds in Advanced Organic Synthesis and Materials Science

Steric hindrance, a phenomenon resulting from the spatial arrangement of atoms, is a critical factor in chemistry. youtube.com In organic synthesis, steric effects are powerful tools for controlling reaction outcomes. fiveable.me By introducing bulky substituents, chemists can influence the rate and selectivity of chemical reactions, favoring the formation of a desired product over others. youtube.comjove.com This control is crucial in the synthesis of complex molecules, including pharmaceuticals, where specific three-dimensional arrangements are often required for biological activity. youtube.com

In materials science, sterically hindered aromatic compounds are integral to the design of high-performance polymers and functional materials. alevelchemistry.co.uk The bulky groups can restrict bond rotation and limit intermolecular interactions, leading to materials with enhanced thermal stability, specific mechanical properties, and tailored electronic characteristics. For instance, the strategic placement of large substituents can prevent the close packing of polymer chains, influencing properties like solubility and processability.

Overview of Dibromo-tetramethylbenzene Derivatives and Their Unique Structural Features

The most prominent structural feature of these compounds is the significant steric strain caused by the proximity of the bulky methyl and bromine substituents. This crowding can lead to distortions in the benzene (B151609) ring's planarity and force the substituents to bend out of the plane of the ring. For example, in the related molecule 3,6-dibromophenanthrene, the bromine atoms are observed to be slightly displaced from the plane of the aromatic system. nih.govresearchgate.net This out-of-plane distortion affects the molecule's electronic properties and its ability to participate in intermolecular interactions, such as π–π stacking. Furthermore, the steric hindrance can restrict the rotation of the methyl groups, a phenomenon that has been studied in similar molecules like dibromomesitylene. rsc.org

Below is a comparison of the three isomers of tetramethylbenzene, which serve as the parent compounds for dibromo-tetramethylbenzene derivatives.

| Property | 1,2,3,4-Tetramethylbenzene (Prehnitene) | 1,2,3,5-Tetramethylbenzene (Isodurene) | 1,2,4,5-Tetramethylbenzene (B166113) (Durene) |

| CAS Number | 488-23-3 | 527-53-7 | 95-93-2 nist.gov |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ nist.gov |

| Molar Mass | 134.22 g/mol | 134.22 g/mol | 134.22 g/mol nist.gov |

| Structure | Four adjacent methyl groups | Methyl groups at positions 1, 2, 3, and 5 | Symmetrical arrangement of methyl groups |

Research Context and Academic Relevance for 4,6-Dibromo-1,2,4,5-tetramethylbenzene

The compound specified in the subject, "this compound," presents a nomenclature issue. The parent compound, 1,2,4,5-tetramethylbenzene (durene), has its methyl groups occupying positions 1, 2, 4, and 5, leaving only positions 3 and 6 available for substitution. Therefore, the chemically correct name for the dibrominated derivative of durene is 3,6-dibromo-1,2,4,5-tetramethylbenzene . This compound is also referred to as 1,4-dibromo-2,3,5,6-tetramethylbenzene, which describes the same molecule with a different numbering scheme. stenutz.eustenutz.eu

While specific, in-depth research on 3,6-dibromo-1,2,4,5-tetramethylbenzene is not extensively documented in publicly available literature, its academic relevance can be inferred from its structure. This molecule serves as an excellent model for studying the combined influence of steric and electronic effects on the properties and reactivity of an aromatic system. The parent compound, durene, is a well-known starting material in the synthesis of polymers and other valuable chemicals. rsc.orgwikipedia.org The introduction of bromine atoms at the 3 and 6 positions provides reactive handles for further chemical transformations, such as cross-coupling reactions, making 3,6-dibromodurene a potentially valuable building block in organic synthesis for creating more complex molecular architectures. nih.govresearchgate.net Its highly substituted and sterically hindered nature makes it a subject of interest for investigations into non-planar aromatic systems and the limits of chemical reactivity.

Properties of 3,6-Dibromo-1,2,4,5-tetramethylbenzene:

| Property | Value |

| CAS Number | 1646-54-4 stenutz.eu |

| Molecular Formula | C₁₀H₁₂Br₂ stenutz.eu |

| Molecular Weight | 292.01 g/mol stenutz.eu |

| Common Names | 3,6-Dibromodurene; 1,4-Dibromo-2,3,5,6-tetramethylbenzene stenutz.eu |

| SMILES | Cc1c(C)c(Br)c(C)c(C)c1Br stenutz.eu |

Structure

3D Structure

Properties

Molecular Formula |

C10H14Br2 |

|---|---|

Molecular Weight |

294.03 g/mol |

IUPAC Name |

3,5-dibromo-1,2,4,5-tetramethylcyclohexa-1,3-diene |

InChI |

InChI=1S/C10H14Br2/c1-6-5-10(4,12)8(3)9(11)7(6)2/h5H2,1-4H3 |

InChI Key |

YXDNAGYNCAQHGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(C1)(C)Br)C)Br)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 4,6 Dibromo 1,2,4,5 Tetramethylbenzene

Direct Halogenation Strategies and Regioselectivity Control

The most direct approach to 4,6-dibromo-1,2,4,5-tetramethylbenzene involves the direct bromination of 1,2,4,5-tetramethylbenzene (B166113) (durene). This method hinges on the principles of electrophilic aromatic substitution (EAS), where an electrophile attacks the electron-rich aromatic ring. The key to a successful synthesis lies in controlling the regioselectivity of the bromination to favor the desired 4,6-disubstituted product.

Electrophilic Aromatic Substitution (EAS) Bromination Routes and Mechanistic Insights

The bromination of durene proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is typically initiated by the generation of a potent electrophile, the bromonium ion (Br+), or a polarized bromine molecule complex. This is often achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

The mechanism can be delineated in the following steps:

Formation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond, creating a more electrophilic bromine species.

Nucleophilic Attack: The π-electron system of the durene ring acts as a nucleophile, attacking the electrophilic bromine. This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, often the FeBr₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The methyl groups on the durene ring are activating and ortho-, para-directing. In the case of durene, the two available positions for substitution are equivalent, leading to the formation of 3-bromo-1,2,4,5-tetramethylbenzene (B158151) (monobromodurene) in the first step. The introduction of the second bromine atom is also governed by the directing effects of the four methyl groups and the first bromine atom. The methyl groups strongly activate the remaining unsubstituted position, which is para to two of the methyl groups and ortho to the other two, as well as meta to the first bromine atom. This electronic preference strongly favors the formation of the 4,6-dibromo isomer.

Precursor Synthesis and Functionalization

An alternative to direct dibromination is a stepwise approach that involves the synthesis of the durene precursor followed by the controlled introduction of bromine atoms. This method can offer greater control over the final product distribution.

Synthesis of 1,2,4,5-Tetramethylbenzene (Durene) and Other Polymethylated Aromatic Precursors

Durene, the essential precursor for this compound, can be synthesized through various methods, with the Friedel-Crafts alkylation being a prominent route. google.com This reaction typically involves the methylation of a less substituted methylated benzene (B151609), such as xylene or pseudocumene, using a methylating agent in the presence of a Lewis acid catalyst. google.comresearchgate.net

A common industrial method for durene synthesis is the methylation of pseudocumene (1,2,4-trimethylbenzene) or a mixture of xylenes (B1142099) with a methylating agent like methyl chloride (CH₃Cl) or methanol (B129727) (CH₃OH) over a solid acid catalyst such as a zeolite. google.com The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to favor the formation of the thermodynamically stable 1,2,4,5-tetramethylbenzene isomer. google.com

| Starting Material | Methylating Agent | Catalyst | Temperature (°C) | Key Outcome |

|---|---|---|---|---|

| p-Xylene | Methyl Chloride | AlCl₃ | 80 - 100 | Formation of a mixture of tetramethylbenzene isomers, with durene being a major product. |

| Pseudocumene | Methanol | HZSM-5 Zeolite | 350 - 450 | High selectivity for durene due to shape-selective catalysis. google.com |

| Toluene | Methanol | Modified Zeolite | 400 - 500 | Stepwise methylation leading to a mixture of polymethylated benzenes, including durene. |

Stepwise Introduction of Halogen Functionalities

A stepwise approach to the synthesis of this compound involves the initial monobromination of durene to form 3-bromo-1,2,4,5-tetramethylbenzene, followed by a second bromination step. This method allows for the isolation and purification of the monobrominated intermediate, which can then be subjected to a second bromination under controlled conditions to yield the desired 4,6-dibromo product.

This strategy can be particularly useful for achieving high purity of the final product. The conditions for the first bromination can be tailored to favor the formation of the monobrominated product, for instance, by using a stoichiometric amount of the brominating agent. The purified monobromodurene can then be subjected to a second bromination, where the directing effects of the methyl groups and the existing bromine atom will guide the second bromine to the desired position.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters to identify the optimal set of conditions for the desired transformation. Key parameters to consider include the molar ratio of reactants, reaction time, temperature, and the method of product purification.

A systematic approach to optimization might involve varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome. For instance, the molar ratio of durene to the brominating agent can be adjusted to control the extent of bromination. An excess of the brominating agent may lead to over-bromination, while a stoichiometric amount might result in incomplete conversion.

Reaction time is another critical factor; the reaction should be allowed to proceed to completion without the formation of significant amounts of byproducts. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Purification of the final product is essential to remove any unreacted starting materials, intermediates, and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent for recrystallization is crucial; the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

| Parameter | Range/Variation | Effect on Yield and Purity | Optimization Goal |

|---|---|---|---|

| Molar Ratio (Durene:Br₂) | 1:1 to 1:2.5 | Affects the degree of bromination; excess Br₂ can lead to over-bromination. | Find the ratio that maximizes dibromination while minimizing byproducts. |

| Reaction Temperature | -10°C to 50°C | Influences reaction rate and selectivity; higher temperatures may decrease selectivity. | Identify the lowest effective temperature for high selectivity and reasonable reaction time. |

| Reaction Time | 1 to 24 hours | Determines the extent of conversion; prolonged times may lead to side reactions. | Achieve complete conversion of the starting material without significant byproduct formation. |

| Purification Method | Recrystallization, Column Chromatography | Impacts the final purity of the product. | Select a method that effectively removes impurities to yield a high-purity product. |

Alternative Synthetic Routes and Their Applicability

Beyond the direct electrophilic bromination of durene, which yields this compound, alternative synthetic routes can be employed to introduce further functionality. These methods typically involve the modification of the existing dibromodurene scaffold and are crucial for synthesizing a broader range of derivatives. The two primary approaches discussed are radical bromination of the methyl side chains and functionalization through the generation of organometallic intermediates.

Radical bromination offers a method for the selective halogenation of the alkyl (methyl) side chains of the this compound core. This reaction proceeds via a free-radical chain mechanism and is highly specific to the benzylic position due to the resonance stabilization of the intermediate benzylic radical. libretexts.orgyoutube.com

The reagent of choice for this transformation is typically N-bromosuccinimide (NBS), which serves as a source of bromine radicals at a low and controlled concentration, minimizing competitive electrophilic addition to the aromatic ring. chadsprep.comlibretexts.org The reaction is initiated by light (hν) or a radical initiator, such as benzoyl peroxide. wisdomlib.org

The mechanism unfolds in three key stages:

Initiation: The initiator (e.g., light) causes the homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂, forming bromine radicals (Br•). libretexts.orgbyjus.com

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups (a benzylic position) on the dibromodurene ring. This step is favorable because it forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain reaction. youtube.comucalgary.ca

Termination: The reaction ceases when radicals combine with each other. byjus.com

By controlling the stoichiometry of NBS, it is possible to achieve mono-, di-, tri-, or even tetra-bromination of the methyl groups, leading to a variety of (bromomethyl)durene derivatives. These products are valuable synthetic intermediates, as the benzylic bromide is a good leaving group, readily participating in nucleophilic substitution reactions to introduce a wide array of functional groups. youtube.com

Table 1: Products of Radical Bromination of this compound

| Product Name | Structure |

| 1-Bromo-4-(bromomethyl)-2,5-dibromo-3,6-dimethylbenzene | BrCH₂-C₆(CH₃)₂(Br)₂-CH₃ |

| 1,4-Bis(bromomethyl)-2,5-dibromo-3,6-dimethylbenzene | BrCH₂-C₆(CH₃)(Br)₂-CH₂Br |

This table is illustrative of potential products. The exact distribution and yield depend on specific reaction conditions.

Functionalization via organometallic intermediates provides a powerful method for transforming the C-Br bonds of this compound into other functional groups. The most common approach is lithiation, which involves a halogen-lithium exchange to create a highly reactive organolithium species. mt.comvapourtec.com

This reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, using a strong organolithium base such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). youtube.com The mechanism involves the formation of an "ate" complex, where the nucleophilic alkyl group from the butyllithium (B86547) attacks the bromine atom, leading to the exchange. youtube.com

Once formed, the lithiated intermediate, 4-bromo-6-lithio-1,2,4,5-tetramethylbenzene, is a potent nucleophile and a strong base. It can readily react with a wide variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. By using two or more equivalents of the lithium reagent, it is possible to achieve a double lithiation, allowing for difunctionalization.

This methodology is highly versatile and opens the door to a vast number of derivatives that are not accessible through direct substitution methods. The resulting functionalized durene derivatives can be used in the synthesis of more complex molecules, polymers, and materials. researchgate.net

Table 2: Potential Functionalizations of Lithiated this compound

| Electrophile | Reagent Example | Resulting Functional Group | Product Class |

| Carbon Dioxide | CO₂ | Carboxylic Acid | Benzoic Acid Derivative |

| Aldehydes/Ketones | (CH₃)₂CO | Secondary/Tertiary Alcohol | Benzyl Alcohol Derivative |

| Esters | Ethyl acetate | Ketone | Acetophenone Derivative |

| Alkyl Halides | CH₃I | Alkyl Group | Alkylated Arene |

| Borates | B(OCH₃)₃ | Boronic Ester | Arylboronic Ester |

| Disulfides | (CH₃)₂S₂ | Thioether | Aryl Sulfide |

| Isocyanates | PhNCO | Amide | Benzamide Derivative |

This table provides examples of potential transformations following the lithiation of one C-Br bond.

Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 1,2,4,5 Tetramethylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. The following subsections detail the analysis of 4,6-Dibromo-1,2,4,5-tetramethylbenzene using various NMR techniques.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Patterns, and Integration for Structural Assignment

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple due to the molecule's high degree of symmetry. With bromine atoms at the 4- and 6-positions and methyl groups at the 1-, 2-, 4-, and 5-positions, the two remaining aromatic protons are chemically equivalent, as are the four methyl groups.

Due to the symmetrical substitution pattern, the four methyl groups are chemically equivalent, and the two aromatic protons are also equivalent. This high symmetry simplifies the spectrum significantly. A key experimental finding for a compound identified as 1,4-dibromo-2,3,5,6-tetramethylbenzene (an alternative but correct numbering for the same structure) reports a single sharp signal at approximately 2.5 ppm for the twelve methyl protons. cardiff.ac.uk The absence of any coupling partners for the methyl protons results in a singlet. The integration of this signal would correspond to twelve protons.

The chemical shift of the methyl protons is downfield compared to the parent compound, 1,2,4,5-tetramethylbenzene (B166113) (durene), where the methyl protons appear around 2.2 ppm. This downfield shift is attributed to the electron-withdrawing inductive effect of the two bromine atoms on the benzene (B151609) ring, which deshields the neighboring methyl protons.

The two equivalent aromatic protons at positions 3 and 6 would also give rise to a single signal. Due to the lack of adjacent, non-equivalent protons, this signal would appear as a singlet. The expected chemical shift for these aromatic protons would be in the region of 7.0-7.5 ppm, influenced by the deshielding effect of the bromine atoms.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~ 2.5 cardiff.ac.uk | Singlet | 12H |

| Aromatic (Ar-H) | ~ 7.0 - 7.5 | Singlet | 2H |

Carbon-13 NMR (¹³C NMR) Analysis: Aromatic and Methyl Carbon Resonances

The ¹³C NMR spectrum of this compound is also simplified by the molecule's symmetry. We can predict the approximate chemical shifts by starting with the known values for 1,2,4,5-tetramethylbenzene (durene) and applying the expected substituent effects of the two bromine atoms.

In durene, the four methyl carbons are equivalent, and there are three distinct aromatic carbon signals: two for the protonated carbons and one for the methyl-substituted carbons. In this compound, we would expect to see four distinct carbon signals:

C-CH₃: One signal for the four equivalent methyl carbons.

C-Br: One signal for the two equivalent carbons bonded to bromine.

C-H: One signal for the two equivalent protonated aromatic carbons.

C-CH₃ (aromatic): One signal for the two equivalent aromatic carbons bonded to methyl groups.

The introduction of bromine atoms will cause a significant downfield shift for the carbons directly attached to them (C-Br) due to the inductive effect. The other aromatic carbon signals will also be shifted, but to a lesser extent.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~ 20-25 |

| Aromatic (C-Br) | ~ 125-135 |

| Aromatic (C-H) | ~ 130-140 |

| Aromatic (C-CH₃) | ~ 135-145 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Confirmation

While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques would be employed for definitive confirmation, especially in more complex molecules. For this compound, these techniques would confirm the assignments made from the 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. In this highly symmetric molecule, no H-H coupling is expected between the aromatic and methyl protons. Therefore, a COSY spectrum would show no cross-peaks, confirming the isolated nature of the two proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show two cross-peaks: one connecting the methyl proton signal (~2.5 ppm) to the methyl carbon signal (~20-25 ppm), and another connecting the aromatic proton signal (~7.0-7.5 ppm) to the protonated aromatic carbon signal (~130-140 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. An HMBC spectrum would be particularly useful in confirming the connectivity of the molecule. We would expect to see correlations from the methyl protons to the adjacent aromatic carbons (both C-CH₃ and C-Br). The aromatic protons would show correlations to the neighboring methyl-substituted and bromine-substituted carbons. These correlations would provide unambiguous evidence for the substitution pattern of the benzene ring.

Solid-State NMR for Dynamic Properties and Molecular Reorientation

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study the molecular reorientation and dynamic properties of the methyl groups.

In the crystalline state, molecules are typically locked into a fixed orientation. However, certain molecular motions, such as the rotation of methyl groups, can still occur. These dynamic processes can be studied by analyzing the changes in the NMR lineshapes as a function of temperature.

For this compound, solid-state ¹³C NMR could be used to probe the dynamics of the benzene ring and the methyl groups. At low temperatures, where molecular motion is restricted, distinct signals for each crystallographically inequivalent carbon would be observed. As the temperature is increased, the onset of methyl group rotation would lead to a narrowing of the methyl carbon signal. The activation energy for this rotation could be determined by analyzing the temperature dependence of the linewidth. Furthermore, solid-state ²H NMR of a deuterated analog could provide more detailed information about the geometry and rate of molecular reorientation. cardiff.ac.uk

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopic Signatures of Aromatic and Alkyl Moiety Vibrations

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring and the methyl groups. By comparing its spectrum to that of the parent compound, durene, the influence of the bromine substituents can be discerned.

Alkyl C-H Vibrations: The stretching vibrations of the C-H bonds in the four methyl groups are expected to appear in the region of 2850-3000 cm⁻¹. The bending vibrations of these methyl groups will give rise to absorptions around 1450 cm⁻¹ (asymmetric bending) and 1380 cm⁻¹ (symmetric bending).

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at slightly higher wavenumbers than the alkyl C-H stretches, typically in the 3000-3100 cm⁻¹ region. libretexts.org The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring with two adjacent protons, a strong absorption is expected in the 855-870 cm⁻¹ range.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a set of bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-Br Vibrations: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkyl C-H Stretch | 2850 - 3000 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Alkyl C-H Bend | 1380 - 1450 |

| Aromatic C-H Bend | 855 - 870 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy for Specific Bond Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. While a specific, experimentally-derived Raman spectrum for 1,4-Dibromo-2,3,5,6-tetramethylbenzene is not widely available in the literature, its characteristic spectral features can be predicted based on the analysis of similar substituted aromatic compounds.

The spectrum would be dominated by vibrations originating from the substituted benzene ring and its methyl and bromo substituents. Key expected Raman bands would include:

Aromatic C-C Stretching: Strong bands are expected in the 1550-1620 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the benzene ring. Another significant band related to the ring's "breathing" mode is typically observed near 1000 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations of the C-H bonds would produce signals in the 1000-1300 cm⁻¹ and 750-950 cm⁻¹ regions, respectively. However, in this fully substituted ring, these modes are absent.

Methyl Group Vibrations: The four methyl (CH₃) groups will give rise to several characteristic peaks. Symmetric and asymmetric C-H stretching modes are expected in the 2850-3000 cm⁻¹ range. Methyl bending (scissoring and rocking) vibrations would be visible in the 1350-1470 cm⁻¹ region. researchgate.net

Skeletal Vibrations: Deformations of the benzene ring and stretching vibrations of the C-CH₃ bonds will contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Analysis of the intensity and position of these bands, particularly the ring-breathing mode and C-Br stretching, can provide insights into the molecular symmetry and the influence of the bulky substituents on the aromatic core.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, yielding precise data on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

While a specific crystal structure for 1,4-Dibromo-2,3,5,6-tetramethylbenzene is not publicly documented in the search results, the solid-state arrangement can be inferred from studies of structurally related brominated aromatic compounds. The crystal packing is expected to be heavily influenced by a combination of weak, non-covalent interactions.

Bromine-Bromine Interactions: A dominant feature in the crystal packing of many brominated organic molecules is the presence of Br···Br halogen bonds. researchgate.netrsc.org These interactions, where the electropositive region of one bromine atom (the σ-hole) is attracted to the electronegative equatorial region of another, can act as a key directional force, organizing molecules into layers, chains, or more complex three-dimensional networks. researchgate.netrsc.org

The high symmetry of the 1,4-Dibromo-2,3,5,6-tetramethylbenzene molecule may lead to an ordered and dense crystal packing arrangement.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental crystallographic data, precise bond lengths and angles for 1,4-Dibromo-2,3,5,6-tetramethylbenzene cannot be reported. However, typical values can be estimated based on known structures of similar compounds. Steric hindrance between the adjacent methyl and bromine substituents is expected to cause some distortion from ideal geometries.

| Parameter | Atoms Involved | Expected Value | Comment |

|---|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å | Slight variations within the ring are possible due to substitution. |

| Bond Length | C-C (aromatic-methyl) | ~1.51 Å | Typical sp²-sp³ carbon-carbon single bond. |

| Bond Length | C-Br | ~1.90 Å | Standard length for a bromine atom attached to an aromatic ring. |

| Bond Angle | C-C-C (in ring) | ~120° | Steric repulsion between substituents may cause deviations from the ideal 120°. |

| Bond Angle | Br-C-C (in ring) | ~120° | Expected to be close to 120° but influenced by adjacent methyl groups. |

| Bond Angle | CH₃-C-C (in ring) | ~120° | Crowding between adjacent methyl and bromo groups could increase this angle slightly. |

| Torsional Angle | C-C-C-Br | ~0° or 180° | The bromine atoms are expected to lie in or very close to the plane of the benzene ring. |

Conformational Analysis in the Crystalline State, Including Temperature-Dependent Phase Transitions

The conformational flexibility of 1,4-Dibromo-2,3,5,6-tetramethylbenzene is limited, as the core structure is a rigid benzene ring. The primary conformational variable is the rotational orientation of the four methyl groups. In the crystalline state, these groups will adopt a conformation that minimizes steric hindrance with the adjacent bromine atoms and neighboring molecules. It is possible that at different temperatures, the methyl groups could exhibit varying degrees of rotational disorder. researchgate.net

Substituted benzenes are known to exhibit polymorphism, where a compound can crystallize into multiple distinct solid-state forms with different packing arrangements and physical properties. rsc.org These different polymorphs can interconvert through temperature-dependent phase transitions. For example, studies on similar molecules like 1,4-dibromo-2,5-bis(bromomethyl)benzene have revealed the existence of two polymorphic forms that are related by an enantiotropic transition at a specific temperature. rsc.org It is plausible that 1,4-Dibromo-2,3,5,6-tetramethylbenzene could also exhibit such behavior, although specific experimental studies on its phase transitions have not been reported in the provided search results. Such transitions could be investigated using techniques like Differential Scanning Calorimetry (DSC) and variable-temperature X-ray diffraction.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The molecular formula of 1,4-Dibromo-2,3,5,6-tetramethylbenzene is C₁₀H₁₂Br₂, giving it a nominal mass of 292 u.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion (M⁺˙) peak, caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This results in a characteristic triplet of peaks:

M⁺˙: Contains two ⁷⁹Br isotopes.

(M+2)⁺˙: Contains one ⁷⁹Br and one ⁸¹Br isotope.

(M+4)⁺˙: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be approximately 1:2:1.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways initiated by the loss of its substituents. A proposed fragmentation pathway is outlined below:

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| 290 | [C₁₀H₁₂Br₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 275 | [C₉H₉Br₂]⁺ | CH₃˙ (15 u) | Loss of a methyl radical to form a stable benzylic-type cation. |

| 211 | [C₁₀H₁₂Br]⁺ | Br˙ (79 u) | Loss of a bromine radical. |

| 209 | [C₁₀H₁₁Br]⁺˙ | HBr (80 u) | Loss of a neutral hydrogen bromide molecule. |

| 196 | [C₉H₉Br]⁺ | CH₃˙ + Br˙ | Sequential loss of a bromine and a methyl radical from the molecular ion. |

| 132 | [C₉H₉]⁺ | Br˙ + HBr | Further fragmentation leading to a hydrocarbon ion. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For 1,4-Dibromo-2,3,5,6-tetramethylbenzene, HRMS would be used to confirm the molecular formula C₁₀H₁₂Br₂.

The technique can easily distinguish the target compound from other molecules that might have the same nominal mass but a different elemental formula. The table below shows the calculated exact masses for the isotopic peaks of the molecular ion.

| Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₀H₁₂(⁷⁹Br)₂ | 289.9305 | ~25.5 |

| C₁₀H₁₂(⁷⁹Br)(⁸¹Br) | 291.9285 | ~50.0 |

| C₁₀H₁₂(⁸¹Br)₂ | 293.9264 | ~24.5 |

Experimental measurement of these exact masses would provide definitive confirmation of the molecular formula C₁₀H₁₂Br₂.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, providing information about the molecular weight and the fragmentation pattern of a molecule under investigation. The analysis of the fragmentation pattern of this compound in an electron ionization (EI) mass spectrum offers significant insights into its molecular structure. The fragmentation process is governed by the stability of the resulting ions and neutral species, with cleavages typically occurring at the weakest bonds and leading to the formation of stabilized carbocations.

For this compound, the fragmentation is primarily dictated by two key structural features: the tetramethylated benzene ring and the two bromine substituents. Aromatic compounds are known to produce a relatively stable molecular ion, which is often a prominent peak in the mass spectrum. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. youtube.com For a molecule containing two bromine atoms, the mass spectrum will exhibit a distinctive triplet of peaks for the molecular ion (M•+), M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. youtube.comresearchgate.net

The primary fragmentation pathways for this compound are predicted to involve the loss of a methyl radical (•CH3) and the cleavage of a carbon-bromine bond.

Benzylic Cleavage: The most common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage. slideshare.netyoutube.com This process results in the loss of a methyl radical (15 Da) to form a highly stable benzylic carbocation. This cation can further stabilize by rearranging into a tropylium ion. youtube.comyoutube.com For this compound, this fragmentation would lead to a significant peak at [M-15]+. This fragment ion, still containing two bromine atoms, would also exhibit the characteristic 1:2:1 isotopic pattern.

Halogen Loss: The carbon-bromine bond is relatively weak and susceptible to cleavage. stackexchange.com This can result in the loss of a bromine radical (•Br), leading to a fragment ion at [M-Br]+. libretexts.org This resulting ion, containing one bromine atom, would show a doublet of peaks (M' and M'+2) of nearly equal intensity.

Subsequent fragmentation events can occur, such as the loss of a second bromine atom or the elimination of HBr. These characteristic fragmentation patterns provide definitive evidence for the presence and arrangement of the substituents on the benzene ring.

The detailed fragmentation data, including the predicted mass-to-charge ratios (m/z), the identity of the fragments, and the corresponding neutral losses, are summarized in the table below.

Table 1. Predicted Mass Spectrometric Fragmentation Data for this compound

| m/z (Isotopologue) | Proposed Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| 290, 292, 294 | [C₁₀H₁₂Br₂]⁺• | - | Molecular Ion (M⁺•) |

| 275, 277, 279 | [C₉H₉Br₂]⁺ | •CH₃ | Loss of a methyl radical via benzylic cleavage |

| 211, 213 | [C₁₀H₁₂Br]⁺ | •Br | Loss of a bromine radical |

| 196, 198 | [C₉H₉Br]⁺ | •CH₃, •Br | Loss of a methyl radical followed by a bromine radical |

| 132 | [C₁₀H₁₂]⁺• | 2 •Br | Loss of both bromine radicals |

| 117 | [C₉H₉]⁺ | 2 •Br, •CH₃ | Loss of both bromine radicals and a methyl radical |

Table 2. List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies of 4,6 Dibromo 1,2,4,5 Tetramethylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. globalresearchonline.net It is particularly effective for determining the ground-state properties of a molecule, such as its most stable three-dimensional arrangement (geometry optimization) and its minimum energy.

For 4,6-Dibromo-1,2,4,5-tetramethylbenzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key geometric parameters. globalresearchonline.net The process involves systematically adjusting the positions of the atoms until the configuration with the lowest possible energy is found. This optimized geometry represents the most probable structure of the molecule. Studies on similar substituted benzene (B151609) molecules, such as dibromomesitylene, have successfully used DFT to determine molecular geometry and rotational barriers of methyl groups. rsc.org The calculations would reveal the precise bond lengths, bond angles, and the orientation of the methyl groups relative to the benzene ring and the bulky bromine atoms.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

| C-C-Br Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comufla.br The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich tetramethylbenzene ring. The LUMO is likely to be a π* (antibonding) orbital, also associated with the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

| Orbital | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 to -7.5 eV | Region of electron donation (nucleophilicity) |

| LUMO | -1.5 to -2.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical stability and reactivity |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. scispace.com The map is colored to show different regions of electrostatic potential: red indicates electron-rich, negative potential regions, while blue indicates electron-poor, positive potential regions. Green represents areas of neutral potential. researchgate.net

For this compound, the EPS map would be expected to show:

Negative Potential (Red): Concentrated around the two bromine atoms, due to the high electronegativity and the presence of lone pair electrons. The π-electron cloud of the benzene ring would also contribute to a region of negative potential.

Positive Potential (Blue): Located around the hydrogen atoms of the four methyl groups. A region of positive potential, known as a sigma-hole, may also be present on the outermost portion of the bromine atoms, along the C-Br bond axis, which can be important for halogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides information on the relative stability of different conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. psu.edu By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment. mdpi.com

For this compound, MD simulations could be employed to investigate the rotational dynamics of the four methyl groups. These simulations would reveal the preferred orientations of the methyl groups and the energy barriers to their rotation. The steric hindrance caused by the adjacent bromine atoms and other methyl groups would significantly influence this dynamic behavior. Such simulations are crucial for understanding the molecule's properties in different phases (e.g., solid vs. solution) and how it might interact with other molecules in a complex system.

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. liverpool.ac.uk One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.org

For this compound, the molecular symmetry would lead to a relatively simple predicted NMR spectrum.

¹H NMR: Due to symmetry, the twelve protons of the four methyl groups would be chemically equivalent, leading to a single, strong signal. The chemical shift would be influenced by the electron-donating nature of the methyl groups and the deshielding effect of the bromine atoms.

¹³C NMR: Three distinct signals would be expected for the carbon atoms: one for the four equivalent methyl carbons, one for the two carbons bonded to bromine, and one for the two carbons bonded to two other carbons within the ring.

These predictions are typically made using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT.

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₃ | 2.3 - 2.5 |

| ¹³C | -CH₃ | 20 - 25 |

| ¹³C | Aromatic C-Br | 125 - 130 |

| ¹³C | Aromatic C-C | 135 - 140 |

Mechanistic Elucidation of Reactions via Computational Methods.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis.

No specific studies on the localization of transition states or IRC analysis for reactions involving this compound are available in the current body of scientific literature.

Activation Energy Calculations.

There are no published activation energy calculations for reactions involving this compound.

Steric and Electronic Effects of Substituents on Molecular Conformation and Reactivity.

A detailed computational analysis of the specific steric and electronic effects of the bromo and methyl substituents on the molecular conformation and reactivity of this compound has not been reported in the available literature.

Reactivity Profiles and Reaction Mechanisms of 4,6 Dibromo 1,2,4,5 Tetramethylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. This pathway is fundamentally different from the more common SN1 and SN2 reactions observed with alkyl halides. libretexts.org The viability of SNAr reactions is heavily dependent on the electronic properties of the aromatic ring.

Replacement of Bromine Atoms with Various Nucleophiles.

The direct replacement of bromine atoms on the 4,6-Dibromo-1,2,4,5-tetramethylbenzene ring by common nucleophiles via a standard SNAr mechanism is generally not favored. The reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com In this compound, the ring is substituted with electron-donating methyl groups, which destabilize this anionic intermediate, thereby deactivating the ring towards nucleophilic attack. youtube.com Consequently, reactions that proceed through an addition-elimination mechanism are energetically unfavorable. youtube.com

Regioselectivity and Steric Hindrance Effects on SNAr Pathways.

Even if the electronic conditions were favorable, SNAr pathways would be significantly affected by steric hindrance. The four methyl groups flanking the bromine atoms create a crowded environment around the reaction centers. This steric congestion impedes the approach of a nucleophile to the carbon atom bearing the bromine, which is a critical step in the SNAr mechanism. libretexts.org For a nucleophilic attack to occur on an aryl halide, the nucleophile must approach the electron-deficient carbon, a trajectory that is physically blocked by the bulky methyl substituents in this molecule.

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring.

Electrophilic Aromatic Substitution (EAS) is the most common reaction for aromatic compounds, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iqmsu.edu The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Further Functionalization and Control of Regioselectivity.

In this compound, all the hydrogen atoms on the aromatic ring have been substituted by either methyl or bromine groups. Therefore, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation and acylation, which involve the replacement of a ring hydrogen, are not possible on the aromatic ring itself. msu.eduminia.edu.eg Further functionalization would require targeting the existing substituents.

Competitive Reactions and Side-Chain Reactivity.

While the aromatic ring is fully substituted, the methyl groups present potential sites for reaction. Under certain conditions, side-chain reactions, such as free-radical bromination, could occur on the benzylic positions of the methyl groups. These reactions, however, are distinct from the electrophilic substitution of the aromatic ring and would require different reagents and conditions, typically involving UV light or radical initiators, rather than the Lewis acid catalysts characteristic of EAS.

Organometallic Cross-Coupling Reactions.

Organometallic cross-coupling reactions represent the most synthetically valuable pathway for the functionalization of this compound. These reactions, catalyzed by transition metals like palladium, are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds using organohalides as substrates. nih.govlibretexts.org The two bromine atoms on the molecule serve as excellent handles for a variety of coupling processes.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to the low-valent metal catalyst (e.g., Pd(0)), transmetalation with an organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.com

Prominent examples of cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is known for its mild reaction conditions and high functional group tolerance.

Sonogashira Coupling: This method is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. libretexts.orgnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It is a powerful tool for creating new carbon-carbon double bonds. wikipedia.org

Below is a table summarizing these key organometallic cross-coupling reactions and their potential application to this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Biaryl compounds |

| Sonogashira Coupling | R-C≡C-H | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | C(sp²)-C(sp) | Di-alkynylated arenes |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)-C(sp²) | Stilbene derivatives |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp) | Biaryls, vinyl arenes, aryl alkynes |

| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) catalyst | C(sp²)-C(sp³), C(sp²)-C(sp²) | Alkyl- or aryl-substituted arenes |

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is particularly effective for creating biaryl structures.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. This is followed by transmetalation with the organoboron reagent (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

In the context of this compound, this reaction can be employed to sequentially or simultaneously replace the bromine atoms with aryl or vinyl groups. The steric hindrance from the four methyl groups on the durene core can influence the reaction conditions required for efficient coupling. For instance, bulky phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.

A typical procedure for a double Suzuki-Miyaura coupling on this compound might involve the following conditions:

| Component | Example Reagent/Condition | Purpose |

| Substrate | This compound | Aryl dihalide source |

| Coupling Partner | Phenylboronic acid | Source of the new aryl group |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes the C-C bond formation |

| Base | Aqueous Potassium Carbonate (K₂CO₃) | Activates the boronic acid |

| Solvent | Toluene or 1,4-Dioxane | Solubilizes reactants |

| Temperature | 80-100 °C | Provides energy for the reaction |

By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono-arylation, yielding a brominated-arylated durene intermediate, which can then be used in subsequent, different coupling reactions to create asymmetrical structures.

Sonogashira, Heck, and Buchwald-Hartwig Coupling Applications

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate for other key palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The double Sonogashira coupling of this compound with terminal alkynes is a powerful method for synthesizing rigid, linear molecules with extended π-conjugation, which are of interest in materials science. The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, followed by a copper-mediated transmetalation with the alkyne, and reductive elimination.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgacsgcipr.org This reaction can be used to introduce vinyl groups onto the durene core. A double Heck reaction on this compound with an alkene like styrene or an acrylate would yield a divinyl-substituted durene derivative. The reaction typically requires a palladium catalyst, a base (such as triethylamine), and often a phosphine ligand.

Buchwald-Hartwig Amination: This reaction is a method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base (like sodium tert-butoxide). wikipedia.org This allows for the introduction of primary or secondary amine functionalities onto the durene scaffold. A double Buchwald-Hartwig amination can lead to the synthesis of diamino-durene derivatives, which can serve as precursors to various dyes, polymers, and pharmacologically active molecules. The choice of phosphine ligand is crucial in this reaction to overcome the steric hindrance of the durene substrate and achieve high yields.

| Coupling Reaction | Coupling Partner | Product Type | Key Reagents |

| Sonogashira | Terminal Alkyne | Di-alkynyl Durene | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Heck | Alkene | Di-vinyl Durene | Pd catalyst, Base (e.g., Et₃N), Phosphine ligand |

| Buchwald-Hartwig | Amine | Di-amino Durene | Pd catalyst, Strong base (e.g., NaOtBu), Phosphine ligand |

Radical Reactions and Photochemistry

The carbon-bromine bonds in this compound are susceptible to cleavage under radical or photochemical conditions.

Radical Dehalogenation: This compound can undergo reductive dehalogenation via a radical mechanism. nih.gov Common reagents for this transformation include tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a chain mechanism where a tributyltin radical abstracts a bromine atom from the durene ring to form an aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, propagating the chain. This method can be used to selectively remove one or both bromine atoms.

Photochemistry: Upon irradiation with UV light, the C-Br bond can undergo homolytic cleavage to generate an aryl radical. In the absence of a trapping agent, this radical may abstract a hydrogen atom from the solvent or another molecule. The presence of photosensitizers can facilitate this process. The photochemistry of halogenated aromatic compounds is complex and can lead to a variety of products depending on the reaction conditions and the solvent used.

Oxidation and Reduction Chemistry

Oxidation: The durene core itself is relatively electron-rich due to the four methyl groups, making it susceptible to oxidation. Oxidation of this compound can lead to the formation of duroquinone derivatives. However, a more common route to duroquinone involves the nitration of durene, followed by reduction to the diamine, and then oxidation. wikipedia.org Direct oxidation of the dibromodurene would likely require harsh conditions and may lead to a mixture of products.

Reduction: The primary mode of reduction for this compound involves the cleavage of the carbon-bromine bonds. Besides the radical dehalogenation mentioned earlier, electrochemical reduction is another viable method. In this process, electrons are transferred to the molecule at a cathode, leading to the sequential cleavage of the C-Br bonds and the formation of aryl anions or radicals as intermediates, which are then typically protonated by the solvent or an added proton source.

Derivatization Strategies for Advanced Molecular Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex molecular scaffolds.

Macrocycles: By employing a double cross-coupling reaction with a bifunctional linking reagent, it is possible to synthesize macrocycles containing the rigid durene unit. For example, a double Sonogashira coupling with a di-alkyne or a double Suzuki coupling with a di-boronic acid can lead to the formation of large ring structures. These macrocycles are of interest in supramolecular chemistry as host molecules.

Porous Organic Polymers (POPs): The rigid and angular geometry that can be derived from the durene core makes it an attractive building block for porous organic polymers. By polymerizing this compound with multi-topic co-monomers, for instance through repeated Sonogashira or Suzuki couplings, three-dimensional networks with high surface areas and permanent porosity can be constructed. These materials have potential applications in gas storage, separation, and catalysis.

Functional Materials: The derivatization of the durene core through the reactions described above allows for the tuning of its electronic and photophysical properties. For example, the introduction of conjugated aryl or alkynyl groups can lead to materials with interesting fluorescence or semiconducting properties, suitable for applications in organic electronics.

| Strategy | Reaction Type | Resulting Scaffold/Material |

| Macrocyclization | Double Sonogashira/Suzuki Coupling | Durene-containing Macrocycles |

| Polymerization | Poly-condensation (e.g., Sonogashira) | Porous Organic Polymers |

| Functionalization | Various Cross-Coupling Reactions | Conjugated materials for organic electronics |

Applications in Advanced Materials Science and Catalysis

Precursor in Organic Electronic and Optoelectronic Materials

The presence of two bromine atoms on the 1,2,4,5-tetramethylbenzene (B166113) core allows for various cross-coupling reactions, making it a key starting material for the synthesis of larger, conjugated systems used in organic electronic and optoelectronic devices.

4,6-Dibromo-1,2,4,5-tetramethylbenzene can serve as a monomer in the synthesis of conducting polymers. Dibromo monomers are frequently utilized in cross-coupling reactions, such as Suzuki and Stille couplings, to produce semiconducting polymers. These polymers are integral to the fabrication of organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The tetramethylbenzene core can influence the solubility, processability, and electronic properties of the resulting polymers.

One of the most important classes of conducting polymers is poly(p-phenylene vinylene) (PPV) and its derivatives, which are known for their electroluminescent properties. rsc.orgnih.gov The synthesis of PPVs can be achieved through various precursor routes, and the properties of the final polymer can be tuned by the choice of monomers. rsc.orgnih.gov While direct polymerization of this compound into a conducting polymer is not extensively documented in publicly available research, its structure is analogous to other dibromoaromatic compounds used for this purpose. The bromine atoms provide reactive sites for polymerization, and the methyl groups can enhance the solubility of the resulting polymer in organic solvents, a crucial factor for device fabrication.

In the realm of liquid crystals, the rigid core of the tetramethylbenzene unit can be a component of mesogenic molecules. The synthesis of liquid crystals often involves the assembly of rigid aromatic cores with flexible side chains. scirea.org The dibromo functionality of this compound allows for the attachment of such side chains or for linking to other aromatic units to create the elongated, rigid structures characteristic of liquid crystalline materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Reagent | Resulting Polymer Type | Potential Application |

| Suzuki Coupling | Aryl diboronic acid | Poly(arylene) | Conducting polymer for OLEDs, OFETs |

| Stille Coupling | Organotin reagent | Conjugated polymer | Organic photovoltaics |

| Heck Coupling | Alkene | Poly(arylene vinylene) | Electroluminescent polymer |

The structural rigidity and functional handles of this compound make it a valuable building block for the synthesis of photoactive compounds and molecular motors. Photoactive compounds are molecules that respond to light in a specific way, and their applications range from photosensitizers to optical data storage.

Molecular motors are complex molecules capable of continuous, directional rotation when powered by an external energy source, such as light. nih.gov The synthesis of these intricate nanomachines often involves a modular approach, where different functional units are pieced together. Dibrominated aromatic compounds are crucial intermediates in the synthesis of the stator and rotor components of these motors. For instance, a "3,6-dibromo-substituted bottom half" has been utilized as a key component in the construction of molecular motors. nih.gov Furthermore, in the synthesis of core-modified, light-driven molecular motors, a structurally similar compound, 1,2-dibromo-4,5-dimethylbenzene, has been employed as a starting material. acs.org This highlights the importance of the dibromo-benzene motif in creating the necessary steric and electronic features for the controlled rotary motion of these molecular machines. The synthesis of such motors often involves Suzuki coupling reactions where the dibromo derivative is reacted with a boronic acid. acs.org

Ligand Design in Transition Metal Catalysis

The 1,2,4,5-tetramethylbenzene scaffold can be modified to create novel ligands for transition metal catalysis. The bromine atoms can be replaced with various donor groups, such as phosphines, amines, or carbenes, to generate multidentate ligands with specific electronic and steric properties.

Ligands derived from the 1,2,4,5-tetrasubstituted benzene (B151609) core can exhibit interesting chelation properties. For example, the related compound benzene-1,2,4,5-tetrol has been used as a precursor for phosphorous-containing ligands for transition-metal complexes. nih.gov A notable example of a ligand based on this core is 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz), which can coordinate to one or two metal centers. nih.govnih.gov The coordination chemistry of such ligands is rich, allowing for the formation of mono-, di-, and even trimetallic complexes. nih.gov The spatial arrangement of the donor atoms on the benzene ring dictates the geometry of the resulting metal complexes and can influence their catalytic activity. The methyl groups on the this compound backbone can provide steric bulk, which can be advantageous in creating a specific coordination environment around the metal center and in promoting certain catalytic transformations.

Transition metal complexes bearing ligands derived from the 1,2,4,5-tetramethylbenzene framework have potential applications in both homogeneous and heterogeneous catalysis. The electronic properties of the ligand, which can be tuned by the nature of the donor atoms and the substituents on the benzene ring, play a crucial role in the catalytic cycle. For instance, complexes of iridium and ruthenium with bis(carbene) ligands have shown high efficiency in transfer hydrogenation of alkenes and alkynes, as well as in the β-alkylation of secondary alcohols. rsc.org

The development of redox-active ligands, which can act as electron reservoirs, is a growing area in catalysis, particularly for first-row transition metals. emory.edu Ligands derived from catechol- or aminophenol-containing precursors, which are structurally related to derivatives of 1,2,4,5-tetramethylbenzene, can facilitate multi-electron reactions. emory.edu The ability to support metal centers in different oxidation states is key to their catalytic activity in a wide range of organic transformations.

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound

| Metal | Ligand Type | Catalytic Reaction |

| Palladium | Phosphine-based | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium | Phosphine-based | Hydroformylation, hydrogenation |

| Iridium/Ruthenium | N-Heterocyclic Carbene | Transfer hydrogenation, C-H activation |

| Copper/Iron | Redox-active | Oxidation reactions |

Intermediate in Complex Molecule Synthesis

Beyond its use in polymers and ligands, this compound is a valuable intermediate in the synthesis of more complex organic molecules. The bromine atoms can be readily transformed into a variety of other functional groups through reactions such as lithiation-substitution, cross-coupling, or nucleophilic aromatic substitution.

The unbrominated parent compound, durene (1,2,4,5-tetramethylbenzene), is an important industrial chemical used as a precursor to pyromellitic dianhydride. wikipedia.org This dianhydride is a monomer for the production of high-performance polyimides, which are known for their excellent thermal stability and mechanical properties. wikipedia.org this compound, with its additional reactive sites, offers the potential to synthesize functionalized pyromellitic dianhydrides and, consequently, modified polyimides with tailored properties.

Furthermore, the dibromo functionality allows for the stepwise introduction of different substituents, leading to the synthesis of asymmetrically substituted durene derivatives. These derivatives can then be used as building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. The synthesis of the natural dye Tyrian purple (6,6'-dibromoindigo) from a brominated precursor exemplifies the utility of bromo-aromatics in the synthesis of complex natural products. mdpi.com

Stereoselective and Chemo-selective Synthesis of Advanced Organic Scaffolds

While direct research on the stereoselective and chemo-selective applications of this compound is not extensively documented in publicly available literature, its structure as a dibrominated aromatic compound suggests its potential as a versatile building block in the synthesis of complex organic scaffolds. The presence of two bromine atoms on the tetramethylbenzene core allows for sequential and selective functionalization through various cross-coupling reactions.

The differential reactivity of the bromine atoms, influenced by the electronic and steric effects of the four methyl groups, could, in principle, be exploited for chemo-selective transformations. For instance, under carefully controlled reaction conditions, one bromine atom might be selectively replaced through a Suzuki, Sonogashira, or Heck coupling reaction, leaving the second bromine atom available for subsequent, different transformations. This stepwise approach would enable the construction of unsymmetrical, highly substituted aromatic structures.

Furthermore, the rigid and well-defined geometry of the 1,2,4,5-tetramethylbenzene core can serve as a scaffold to introduce chiral moieties. While the parent molecule itself is achiral, its derivatization through stereoselective reactions at the bromine positions or at the methyl groups could lead to the formation of chiral ligands, catalysts, or advanced materials with specific optical or recognition properties. The development of such synthetic routes would be a valuable contribution to the field of asymmetric synthesis.

Interactive Data Table: Potential Cross-Coupling Reactions

| Reaction Name | Reagent | Potential Product Type |

| Suzuki Coupling | Arylboronic acid | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne conjugate |

| Heck Coupling | Alkene | Aryl-alkene derivative |

| Buchwald-Hartwig Amination | Amine | Aryl-amine adduct |

| Stille Coupling | Organostannane | Aryl-substituted compound |

Frameworks for Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, ordered structures through non-covalent interactions. Halogen bonding has emerged as a powerful tool in this regard, and the bromine atoms in this compound make it a promising candidate for the construction of supramolecular assemblies.

Host-Guest Interactions and Molecular Recognition

The tetramethylbenzene core of this compound can be functionalized to create larger, cavity-containing host molecules. The bromine atoms can serve as anchor points for the attachment of recognition motifs or larger macrocyclic structures. These synthetic hosts could then selectively bind to specific guest molecules through a combination of hydrophobic interactions within the cavity and specific interactions, such as halogen bonding or hydrogen bonding, with the functional groups.

The ability of the bromine atoms to act as halogen bond donors is a key feature. A halogen bond is a non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen, nitrogen, or sulfur atom. The strength and directionality of these bonds can be tuned, allowing for the precise design of molecular recognition systems. For example, a host molecule derived from this compound could selectively recognize a guest molecule containing a suitable halogen bond acceptor.

Self-Assembly Processes and Ordered Structures

The directional nature of halogen bonds makes this compound a valuable tecton (building block) for the self-assembly of ordered supramolecular structures. In the solid state, molecules of this compound or its derivatives can interact with each other or with other molecules through a network of Br···Br or Br···X (where X is a halogen bond acceptor) interactions. These interactions can guide the molecules to arrange themselves into predictable one-, two-, or three-dimensional patterns, such as chains, layers, or porous frameworks.

The interplay between halogen bonding and other non-covalent interactions, such as π-π stacking of the aromatic rings and van der Waals forces between the methyl groups, would determine the final crystal packing. By modifying the substitution pattern on the aromatic ring or by co-crystallizing with other molecules, it is possible to engineer the resulting solid-state architecture and, consequently, the material's properties. This approach is central to the development of new crystalline materials with tailored optical, electronic, or porous characteristics.

Derivatives and Analogues of 4,6 Dibromo 1,2,4,5 Tetramethylbenzene

Systematic Modification of Halogen Substituents (e.g., Chloro, Fluoro, Iodo Analogues)

The identity of the halogen atoms at the 4- and 6-positions significantly influences the electronic environment of the benzene (B151609) ring. While detailed studies on the 4,6-dichloro- and 4,6-diiodo- analogues of 1,2,4,5-tetramethylbenzene (B166113) are not extensively documented, the principles of halogen substitution on aromatic rings allow for a predictive understanding of their properties. The reactivity of halogenated benzenes in electrophilic substitution is governed by a balance between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.

The magnitude of these effects varies down the group:

Fluoro-analogues: Fluorine is the most electronegative halogen, exerting a strong inductive effect. However, its small size allows for effective overlap between its p-orbitals and the ring's π-system, resulting in a less pronounced deactivating effect compared to other halogens.

Chloro-analogues: Chlorine is less electronegative than fluorine, leading to a weaker inductive pull. Its larger size results in less efficient orbital overlap for resonance.

Bromo-analogues: The parent compound, 4,6-Dibromo-1,2,4,5-tetramethylbenzene, features bromine atoms, which have a weaker inductive effect than chlorine but also a weaker resonance donation.

Iodo-analogues: Iodine is the least electronegative and most polarizable halogen in this series. Its inductive effect is the weakest, but so is its resonance contribution. The C-I bond is the weakest, making iodo-derivatives valuable precursors for cross-coupling reactions where the iodine acts as an excellent leaving group.

The properties of the monosubstituted iododurene (3-Iodo-1,2,4,5-tetramethylbenzene) and an isomeric dichlorotetramethylbenzene provide insight into these trends. chemsynthesis.comlookchem.comscbt.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Iodo-1,2,4,5-tetramethylbenzene | 2100-25-6 | C10H13I | 260.11 | 76-80 |

| 1,2-Dichloro-3,4,5,6-tetramethylbenzene | 19219-82-0 | C10H12Cl2 | 203.11 | Not available |

| This compound | 1646-54-4 | C10H12Br2 | 292.01 | Not available |

Alkyl Group Variations and Steric/Electronic Effects (e.g., Ethyl, Propyl)

Replacing the methyl groups on the benzene ring with larger alkyl groups, such as ethyl or propyl, introduces significant steric and subtle electronic changes. Steric hindrance is the most pronounced effect; the increased bulk of ethyl or propyl groups can shield the aromatic ring, hindering the approach of reactants and influencing the regioselectivity of reactions. wikipedia.org

For instance, in electrophilic aromatic substitution, attack at positions adjacent to bulky alkyl groups becomes less favorable. This steric crowding can also affect the conformation of the molecule, potentially causing the alkyl groups to orient themselves to minimize repulsion, which may slightly distort the planarity of the benzene ring.

The electronic effects of alkyl groups are generally considered to be weakly electron-donating through an inductive effect. While some studies suggest that all alkyl groups have nearly identical inductive effects in neutral molecules, their ability to stabilize charged intermediates (like carbocations in electrophilic substitution) through hyperconjugation and polarizability increases with size and branching.

A comparison with 1,3,5-Tribromo-2,4,6-triethylbenzene illustrates the impact of replacing methyl with ethyl groups on the physical properties of a polysubstituted halogenated benzene. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Calculated logP |

|---|---|---|---|---|

| This compound | 1646-54-4 | C10H12Br2 | 292.01 | 4.8 |

| 1,3,5-Tribromo-2,4,6-triethylbenzene | 80717-52-8 | C12H15Br3 | 398.96 | 6.4 |